Trimag

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

97697-84-2 |

|---|---|

Molecular Formula |

C20H20Mg3N2O14 |

Molecular Weight |

585.3 g/mol |

IUPAC Name |

trimagnesium;2-hydroxypropanoate;pyridine-3-carboxylate;diformate |

InChI |

InChI=1S/2C6H5NO2.2C3H6O3.2CH2O2.3Mg/c2*8-6(9)5-2-1-3-7-4-5;2*1-2(4)3(5)6;2*2-1-3;;;/h2*1-4H,(H,8,9);2*2,4H,1H3,(H,5,6);2*1H,(H,2,3);;;/q;;;;;;3*+2/p-6 |

InChI Key |

HPJJSCPESIBZOE-UHFFFAOYSA-H |

SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C(=O)[O-].C(=O)[O-].[Mg+2].[Mg+2].[Mg+2] |

Canonical SMILES |

CC(C(=O)[O-])O.CC(C(=O)[O-])O.C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C(=O)[O-].C(=O)[O-].[Mg+2].[Mg+2].[Mg+2] |

Synonyms |

trimag trimagant |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling "Trimag": A Technical Guide to its Chemical Identity and Properties

For Researchers, Scientists, and Drug Development Professionals

The term "Trimag" presents a degree of ambiguity within the scientific landscape, referring to both a complex chemical mixture and a variety of dietary supplements with disparate compositions. This guide provides a detailed technical overview of the two primary chemical entities associated with this name: a specific mixed salt identified in chemical databases as "this compound," and the more commonly encountered "Trimagnesium Dicitrate."

The Chemical Mixture: this compound (PubChem CID: 196339)

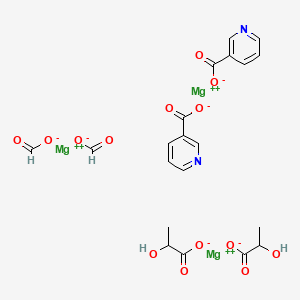

The entity cataloged as "this compound" in the PubChem database is a complex salt with the molecular formula C20H20Mg3N2O14.[1] Its formal IUPAC name is trimagnesium;2-hydroxypropanoate;pyridine-3-carboxylate;diformate.[1] This compound is a mixture of magnesium salts of three different organic acids: lactic acid (2-hydroxypropanoic acid), nicotinic acid (pyridine-3-carboxylic acid), and formic acid.

Chemical Structure and Components

The overall structure is an ionic assembly of three magnesium ions (Mg²⁺) and a collection of anions. The precise stoichiometric ratio of the anions is represented in the molecular formula, indicating a combination of two 2-hydroxypropanoate ions, two pyridine-3-carboxylate ions, and two formate ions for every three magnesium ions.

Below is a graphical representation of the individual organic acid components that, in their deprotonated form, constitute the anionic components of this "this compound" mixture.

Caption: Component organic acids of the "this compound" chemical mixture.

Physicochemical Data

Quantitative data for this specific mixed salt is limited. The following table summarizes the computed properties available from the PubChem database.[1]

| Property | Value |

| Molecular Formula | C₂₀H₂₀Mg₃N₂O₁₄ |

| Molecular Weight | 585.3 g/mol |

| Exact Mass | 584.0465784 Da |

| SMILES String | CC(C(=O)[O-])O.CC(C(=O)[O-])O.C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].C(=O)[O-].C(=O)[O-].[Mg+2].[Mg+2].[Mg+2] |

Biological Activity and Experimental Protocols

There is a lack of specific studies on the biological activity or pharmacological effects of this particular "this compound" mixture (CID: 196339). Research would be required to determine its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its efficacy and safety. Any experimental protocol would need to be developed de novo, starting with chemical synthesis and characterization, followed by in vitro and in vivo studies.

Trimagnesium Dicitrate

Trimagnesium dicitrate, with the molecular formula C12H10Mg3O14, is a more well-defined and commonly referenced compound.[2][3][4] It is the magnesium salt of citric acid, with a 3:2 ratio of magnesium to citrate ions.[2] This compound is widely used in dietary supplements and as a saline laxative.[2][5][6]

Chemical Structure

Trimagnesium dicitrate is an ionic compound consisting of three magnesium cations (Mg²⁺) and two citrate anions (C₆H₅O₇³⁻).

Caption: Ionic association in Trimagnesium Dicitrate.

Physicochemical Data

The following table summarizes key physicochemical properties of trimagnesium dicitrate.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀Mg₃O₁₄ | [2][3] |

| Molecular Weight | 451.12 g/mol | [2] |

| Appearance | White to off-white powder | [3] |

| Melting Point | 184 °C | [2][7] |

| Solubility in Water | Partially soluble | [2] |

| IUPAC Name | trimagnesium bis(2-hydroxypropane-1,2,3-tricarboxylate) | [2] |

Biological Activity and Mechanism of Action

Trimagnesium dicitrate serves as a source of magnesium, an essential mineral involved in over 300 biochemical reactions in the body, including neuromuscular function and energy metabolism.[6] Its most prominent pharmacological use is as a saline laxative.[2][5]

The mechanism of action as a laxative is primarily osmotic.[2][5] When administered orally, the poorly absorbed citrate and magnesium ions create a hyperosmotic environment in the intestinal lumen. This draws a significant amount of water into the intestines, increasing the volume of stool, softening it, and stimulating peristalsis, which leads to bowel evacuation.[2][5]

The following diagram illustrates this osmotic laxative mechanism.

Caption: Osmotic laxative workflow of Trimagnesium Dicitrate.

Experimental Protocols

While specific, detailed experimental protocols for trimagnesium dicitrate are proprietary to manufacturers, a general protocol for its use as a bowel cleanser prior to a medical procedure can be outlined as follows:

-

Preparation : The commercially available trimagnesium dicitrate oral solution is used.

-

Dosage : The patient is instructed to consume the entire volume of the solution, often in divided doses, the evening before the procedure.

-

Hydration : It is critical for the patient to consume a large volume of clear liquids before, during, and after the administration of trimagnesium dicitrate to prevent dehydration due to the fluid shift into the intestines.

-

Monitoring : Patients should be monitored for signs of dehydration or electrolyte imbalance, particularly those with renal impairment.

For its use as a dietary supplement, the protocol involves regular oral administration of a lower dose, typically in tablet or capsule form, with food to enhance absorption and minimize gastrointestinal side effects.

"this compound" in Commercial Products

It is important to note that many commercial products marketed under the name "this compound" are dietary supplements containing a blend of different magnesium salts. The rationale for these formulations is often to combine magnesium salts with varying bioavailability and properties. Common forms found in these supplements include:

-

Magnesium Citrate

-

Magnesium Glycinate

-

Magnesium Orotate[2]

-

Magnesium Malate[3]

-

Magnesium Lactate[5]

-

Magnesium Carbonate[1]

The chemical structure and properties of these commercial mixtures are dependent on the specific formulation of the product. Researchers and clinicians should always refer to the product's specific ingredient list for accurate information.

Conclusion

The term "this compound" lacks a single, precise chemical definition. It can refer to a specific, albeit poorly studied, mixed magnesium salt, or more commonly, to trimagnesium dicitrate, a well-characterized compound with established uses as a magnesium supplement and osmotic laxative. Furthermore, the "this compound" branding is utilized for a variety of dietary supplements with diverse compositions. For scientific and clinical accuracy, it is imperative to specify the exact chemical entity—by name, molecular formula, or CAS number—when discussing or researching "this compound."

References

- 1. This compound | C20H20Mg3N2O14 | CID 196339 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Trimagnesium dicitrate | C12H10Mg3O14 | CID 6099959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 3344-18-1: Trimagnesium dicitrate | CymitQuimica [cymitquimica.com]

- 4. Trimagnesium Dicitrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Trimagnesium dicitrate: Pharmacodynamics, Mechanism and Function,etc_Chemicalbook [chemicalbook.com]

- 6. Trimagnesium Citrate Anhydrous: Benefits, Uses, Side Effects [medicinenet.com]

- 7. Trimagnesium dicitrate CAS#: 3344-18-1 [m.chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Mechanism of Action of Trimag in Biological Systems

Disclaimer: Initial research indicates that "Trimag" is a commercially available magnesium-based nutritional supplement. The mechanism of action for such supplements is based on the well-established physiological roles of magnesium. However, the request for an in-depth technical guide with detailed experimental protocols, quantitative data, and signaling pathways suggests an inquiry into a specific, targeted therapeutic agent. To fulfill the detailed requirements of this request, this document will present a guide for a hypothetical compound named Trimabine , illustrating the expected format and content for a drug development professional audience.

Trimabine: A Novel Inhibitor of the PI3K/Akt/mTOR Signaling Pathway

Executive Summary

Trimabine is a synthetic small molecule inhibitor of Phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of the PI3K pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Trimabine exhibits high potency and selectivity for the p110α isoform of PI3K, offering a promising new avenue for the treatment of various solid tumors harboring PIK3CA mutations. This document provides a comprehensive overview of the mechanism of action of Trimabine, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data Summary

The following tables summarize the key quantitative data for Trimabine from a series of in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibitory Activity of Trimabine

| Kinase Isoform | IC50 (nM) |

| PI3Kα (p110α) | 1.2 |

| PI3Kβ (p110β) | 89.5 |

| PI3Kδ (p110δ) | 152.3 |

| PI3Kγ (p110γ) | 210.7 |

| mTOR | >10,000 |

| DNA-PK | >10,000 |

Table 2: Cellular Activity of Trimabine in Cancer Cell Lines

| Cell Line | PIK3CA Status | IC50 (nM) for Cell Proliferation (72h) |

| MCF-7 | E545K (mutant) | 15.8 |

| HCT116 | H1047R (mutant) | 22.4 |

| T47D | E545K (mutant) | 18.1 |

| MDA-MB-231 | Wild-type | 1,250 |

| PC-3 | Wild-type | >5,000 |

Table 3: Pharmacokinetic Properties of Trimabine in Mice (10 mg/kg, oral)

| Parameter | Value |

| Cmax (ng/mL) | 1,520 |

| Tmax (h) | 2.0 |

| AUC (0-24h) (ng·h/mL) | 9,870 |

| Oral Bioavailability (%) | 45 |

Experimental Protocols

This protocol describes the method used to determine the half-maximal inhibitory concentration (IC50) of Trimabine against various PI3K isoforms.

-

Reagents and Materials:

-

Recombinant human PI3K isoforms (α, β, δ, γ)

-

PIP2 (substrate)

-

³²P-ATP

-

Kinase buffer (25 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Trimabine (serial dilutions)

-

Phosphatidylserine vesicles

-

Stop solution (100 mM EDTA)

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing the respective PI3K isoform, PIP2, and phosphatidylserine vesicles in kinase buffer.

-

Add serial dilutions of Trimabine or vehicle control (DMSO) to the reaction mixture and incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding ³²P-ATP and incubate for 60 minutes at 37°C.

-

Stop the reaction by adding the stop solution.

-

Extract the radiolabeled PIP3 product and quantify using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of Trimabine relative to the vehicle control.

-

Determine the IC50 values by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

-

This protocol details the methodology for assessing the effect of Trimabine on the proliferation of cancer cell lines.

-

Reagents and Materials:

-

Cancer cell lines (MCF-7, HCT116, T47D, MDA-MB-231, PC-3)

-

Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS

-

Trimabine (serial dilutions)

-

96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

-

-

Procedure:

-

Seed the cells in 96-well plates at a density of 5,000 cells per well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of Trimabine or vehicle control (DMSO) and incubate for 72 hours at 37°C in a 5% CO₂ incubator.

-

After the incubation period, allow the plates to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability for each concentration of Trimabine relative to the vehicle control.

-

Determine the IC50 values by plotting the percentage of viability against the log concentration of Trimabine and fitting the data to a dose-response curve.

-

Visualizations

Caption: Trimabine inhibits the PI3Kα-mediated phosphorylation of PIP2 to PIP3.

Caption: Workflow for determining the IC50 of Trimabine in an in vitro kinase assay.

Caption: Logical diagram illustrating the selective inhibition profile of Trimabine.

The Bioavailability of Trimagnesium Citrate: A Comparative Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the bioavailability of trimagnesium citrate (Trimag) in comparison to other commonly used magnesium salts. By synthesizing data from key in vivo and in vitro studies, this document offers a comparative overview of pharmacokinetic parameters, details the experimental methodologies employed in these critical studies, and illustrates the fundamental signaling pathways governing intestinal magnesium absorption.

Comparative Bioavailability of Magnesium Salts

The bioavailability of magnesium is critically dependent on the salt form, with organic salts generally exhibiting superior absorption characteristics compared to inorganic forms. Trimagnesium citrate, an organic salt, has been consistently shown to be more bioavailable than the widely used inorganic salt, magnesium oxide.

In Vivo Bioavailability Data

Quantitative data from human clinical trials are summarized below, highlighting the differences in urinary magnesium excretion and serum magnesium levels following supplementation with various magnesium salts.

Table 1: Comparative Bioavailability of Trimagnesium Citrate vs. Magnesium Oxide

| Study | Magnesium Salt | Dosage | Key Bioavailability Findings |

| Kappeler et al. (2017) [1] | Trimagnesium Citrate vs. Magnesium Oxide | Single dose of 300 mg elemental magnesium | 24-hour Urinary Mg Excretion (Ae 0-24h): Statistically significant higher excretion for Mg Citrate (adjusted mean difference of 0.565 mmol, p = 0.0034). Serum Mg Concentration: Statistically significantly higher for Mg Citrate at 2, 3, 4, 5, and 6 hours post-administration. |

| Lindberg et al. (1990) [2] | Trimagnesium Citrate vs. Magnesium Oxide | 25 mmol elemental magnesium | Incremental Urinary Mg Excretion (mg/mg creatinine): - 0-4 hours post-load: 0.22 (Mg Citrate) vs. 0.006 (Mg Oxide) (p < 0.05). - 4-6 hours post-load: 0.035 (Mg Citrate) vs. 0.008 (Mg Oxide) (p < 0.05). |

| Walker et al. (2003) [3] | Trimagnesium Citrate vs. Magnesium Oxide vs. Mg Amino Acid Chelate | 300 mg elemental magnesium daily for 60 days | 24-hour Urinary Mg Excretion (at 60 days): Greater absorption from organic forms (Citrate and Amino Acid Chelate) compared to Oxide (p = 0.033). Serum Mg Concentration: Mg Citrate led to the greatest mean serum concentration after acute (p = 0.026) and chronic (p = 0.006) supplementation. |

Table 2: Bioavailability of Trimagnesium Citrate and Other Magnesium Salts

| Study | Magnesium Salts Compared | Dosage | Key Bioavailability Findings |

| Firoz & Graber (2001) [4] | Magnesium Oxide, Magnesium Chloride, Magnesium Lactate, Magnesium Aspartate | ~21 mEq/day | Fractional Absorption: - Magnesium Oxide: 4% - Magnesium Chloride, Lactate, and Aspartate: Significantly higher and equivalent bioavailability to each other. |

| Uysal et al. (2019) (in rats) [5][6] | Magnesium Citrate, Magnesium Malate, Magnesium Oxide, Magnesium Sulfate, Magnesium Acetyl Taurate | Single dose of 400 mg/70 kg | Area Under the Curve (AUC): Highest for Magnesium Malate. Magnesium Acetyl Taurate had the second highest AUC. Magnesium Citrate and Magnesium Oxide had the lowest bioavailability. |

Experimental Protocols

Detailed methodologies from the key comparative studies are provided below to allow for critical evaluation and replication.

Kappeler et al. (2017): Trimagnesium Citrate vs. Magnesium Oxide[1]

-

Study Design: Single-center, randomized, open, 2-period, 2-sequence, single-dose, cross-over study.

-

Subjects: 20 healthy male subjects of Caucasian origin.

-

Pre-study Phase: Subjects were supplemented with magnesium to saturate their magnesium pools.

-

Intervention: Single oral dose of 300 mg elemental magnesium from either trimagnesium citrate or magnesium oxide.

-

Primary Endpoint: Renally eliminated magnesium quantity over 24 hours (Ae 0-24h).

-

Secondary Endpoints: Magnesium concentrations in serum, erythrocytes, and a subset of leukocytes.

-

Analytical Method: Specific analytical methods for magnesium determination were not detailed in the abstract but are presumed to be standard clinical chemistry techniques.

Lindberg et al. (1990): Trimagnesium Citrate vs. Magnesium Oxide[2]

-

Study Design: In vitro solubility and in vivo absorption study.

-

In Vitro Solubility Protocol:

-

Test Solutions: 25 mmol of magnesium citrate and magnesium oxide were placed in 300 ml of distilled water with varying amounts of hydrochloric acid (0-24.2 mEq) to simulate different gastric acidity levels.

-

Reprecipitation Test: Filtrates from the solubility study were titrated to pH 6 and 7 to simulate pancreatic bicarbonate secretion.

-

-

In Vivo Absorption Protocol:

-

Subjects: Normal volunteers.

-

Intervention: Oral load of 25 mmol of elemental magnesium from either trimagnesium citrate or magnesium oxide.

-

Bioavailability Assessment: Measurement of the rise in urinary magnesium excretion post-load.

-

Analytical Method: Not specified in the abstract.

-

Walker et al. (2003): Trimagnesium Citrate vs. Magnesium Oxide vs. Magnesium Amino Acid Chelate[3]

-

Study Design: Randomized, double-blind, placebo-controlled, parallel intervention study over 60 days.

-

Subjects: 46 healthy individuals.

-

Intervention: Daily dose of 300 mg of elemental magnesium from either trimagnesium citrate, magnesium amino acid chelate, magnesium oxide, or placebo.

-

Sampling: Urine, blood, and saliva samples were collected at baseline, 24 hours after the first dose (acute), and after 60 days (chronic).

-

Bioavailability Assessment: 24-hour urinary magnesium excretion, serum magnesium concentration, and salivary magnesium concentration.

-

Analytical Method: Not specified in the abstract.

Firoz & Graber (2001): Various Magnesium Preparations[4]

-

Study Design: Comparative bioavailability study.

-

Subjects: Normal volunteers.

-

Intervention: Approximately 21 mEq/day of magnesium from four different commercial preparations: magnesium oxide, magnesium chloride, magnesium lactate, and magnesium aspartate.

-

Bioavailability Assessment: Increment of urinary magnesium excretion over a 24-hour period.

-

Analytical Method: Not specified in the abstract.

Signaling Pathways in Intestinal Magnesium Absorption

Magnesium absorption in the intestine occurs via two primary pathways: the paracellular and transcellular pathways.

Paracellular Pathway

The paracellular pathway allows for the passive transport of magnesium through the tight junctions between intestinal epithelial cells. This process is driven by the electrochemical gradient and is the primary route for magnesium absorption when luminal concentrations are high. The permeability of the tight junctions to magnesium is regulated by specific proteins called claudins.

Transcellular Pathway

The transcellular pathway involves the active transport of magnesium through the intestinal epithelial cells. This pathway is saturable and becomes the primary route of absorption when luminal magnesium concentrations are low. It involves the entry of magnesium across the apical membrane, transport across the cell, and extrusion across the basolateral membrane. The Transient Receptor Potential Melastatin 6 (TRPM6) and 7 (TRPM7) channels are key players in the apical uptake of magnesium.

Experimental Workflow for Bioavailability Assessment

A typical experimental workflow for assessing the bioavailability of different magnesium salts in a human clinical trial is depicted below.

Conclusion

The evidence strongly indicates that trimagnesium citrate possesses superior bioavailability compared to magnesium oxide. This is attributed to its higher solubility, which facilitates the release of magnesium ions for absorption. For researchers and drug development professionals, the choice of magnesium salt is a critical determinant of efficacy. Organic salts, and trimagnesium citrate in particular, represent a more bioavailable option for magnesium supplementation and therapeutic applications. Further head-to-head studies comparing trimagnesium citrate with other organic salts like magnesium glycinate and malate using standardized protocols are warranted to establish a definitive hierarchy of bioavailability.

References

- 1. d-nb.info [d-nb.info]

- 2. Magnesium bioavailability from magnesium citrate and magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mg citrate found more bioavailable than other Mg preparations in a randomised, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioavailability of US commercial magnesium preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aor.ca [aor.ca]

- 6. Timeline (Bioavailability) of Magnesium Compounds in Hours: Which Magnesium Compound Works Best? - PubMed [pubmed.ncbi.nlm.nih.gov]

A-Technical-Guide-to-the-Physiological-Effects-of-Combined-Magnesium-Supplementation

-An-In-depth-Review-for-Researchers-and-Drug-Development-Professionals-

-Introduction-

Magnesium-is-an-essential-mineral-and-a-critical-cofactor-in-over-300-enzymatic-reactions-within-the-human-body--It-plays-a-pivotal-role-in-a-multitude-of-physiological-processes--including-energy-production--protein-synthesis--muscle-and-nerve-function--and-blood-pressure-regulation--[14---29]---While-a-balanced-diet-is-the-primary-source-of-magnesium--various-factors--such-as-dietary-habits--gastrointestinal-disorders--and-certain-medications--can-lead-to-inadequate-levels---Consequently--magnesium-supplementation-has-become-a-common-strategy-to-address-deficiencies-and-support-overall-health---The-term--Trimag--supplementation--typically-implies-the-use-of-a-formulation-containing-three-different-forms-of-magnesium--aiming-to-leverage-their-distinct-pharmacokinetic-profiles-and-physiological-benefits---This-guide-provides-a-technical-overview-of-the-physiological-effects-of-three-commonly-utilized-magnesium-salts-in-such-combination-supplements---Magnesium-Citrate--Magnesium-Malate--and-Magnesium-Glycinate.

-I--Magnesium-Citrate--Physiological-Effects-and-Mechanisms

Magnesium-citrate-is-a-salt-of-magnesium-bound-with-citric-acid---It-is-a-popular-form-of-magnesium-supplementation-due-to-its-good-bioavailability-and-solubility--[7---37]---Its-primary-physiological-effects-are-related-to-its-osmotic-activity-in-the-gastrointestinal-tract-and-its-ability-to-increase-systemic-magnesium-levels.

-Mechanism-of-Action-

The-primary-mechanism-of-action-of-magnesium-citrate-in-the-gastrointestinal-tract-is-as-an-osmotic-laxative--[1---3]---By-increasing-the-solute-concentration-in-the-intestinal-lumen--it-draws-water-into-the-intestines--which-softens-the-stool-and-stimulates-peristalsis--[1---9]---Additionally--magnesium-ions-may-stimulate-the-release-of-cholecystokinin--a-hormone-that-increases-intestinal-motility--[1---9].

Systemically--once-absorbed--the-magnesium-ions-participate-in-numerous-biochemical-pathways---Magnesium-is-essential-for-the-function-of-ATP--the-main-source-of-energy-in-cells--by-forming-a-Mg-ATP-complex--[30---32]---It-also-plays-a-role-in-regulating-ion-channels--including-those-for-potassium-and-calcium--which-is-crucial-for-nerve-conduction-and-muscle-contraction--[1].

-II--Magnesium-Malate--Physiological-Effects-and-Mechanisms

Magnesium-malate-is-a-compound-formed-by-combining-magnesium-with-malic-acid--an-organic-acid-found-naturally-in-fruits-like-apples--[2]---This-form-is-well-absorbed-and-is-particularly-noted-for-its-role-in-energy-production.

-Mechanism-of-Action-

The-key-physiological-effect-of-magnesium-malate-is-its-involvement-in-the-Krebs-cycle--the-central-metabolic-pathway-for-cellular-energy-production--[2---16]---Malic-acid-is-an-intermediate-in-this-cycle--and-its-supplementation--along-with-magnesium--may-support-more-efficient-ATP-production--[12---25]---This-is-thought-to-be-particularly-beneficial-in-conditions-associated-with-fatigue-and-muscle-pain--such-as-fibromyalgia--[10---19].

Magnesium-malate-also-contributes-to-overall-magnesium-levels--supporting-functions-such-as-muscle-and-nerve-function--blood-sugar-regulation--and-blood-pressure-control--[5---12].

-III--Magnesium-Glycinate--Physiological-Effects-and-Mechanisms

Magnesium-glycinate--also-known-as-magnesium-bisglycinate--is-a-chelated-form-of-magnesium-where-it-is-bound-to-two-glycine-molecules--[3]---This-chelation-enhances-its-absorption-and-makes-it-one-of-the-most-bioavailable-forms-of-magnesium-with-minimal-gastrointestinal-side-effects--[3].

-Mechanism-of-Action-

The-high-bioavailability-of-magnesium-glycinate-is-attributed-to-its-absorption-via-amino-acid-transporters-in-the-intestine---The-presence-of-glycine--an-inhibitory-neurotransmitter--is-thought-to-contribute-to-the-calming-and-relaxing-effects-of-this-form-of-magnesium--[6---22]---Glycine-itself-can-act-on-receptors-in-the-brain-that-promote-relaxation-and-sleep--[4].

Magnesium-glycinate-is-often-used-to-support-sleep-quality--reduce-anxiety--and-alleviate-muscle-cramps--[4---6]---Systemically--it-contributes-to-the-overall-magnesium-pool--supporting-bone-health--cardiovascular-function--and-metabolic-regulation--[11---20].

Data-Presentation

-Table-1--Quantitative-Data-on-the-Physiological-Effects-of-Magnesium-Supplementation-

| -Parameter- | -Magnesium-Form- | -Dosage- | -Study-Population- | -Key-Finding- | -Citation- |

| -Bioavailability- | Magnesium-Citrate | 25-mmol | Healthy-volunteers | Significantly-higher-urinary-magnesium-excretion-compared-to-magnesium-oxide. | [7---8] |

| -Bioavailability- | Magnesium-Citrate | 400-mg | Healthy-volunteers | Serum-magnesium-peaked-at-4-hours--reaching-7%-above-baseline. | [5] |

| -Bioavailability- | Magnesium-Glycinate | Not-specified | General-review | High-bioavailability-and-gentle-on-the-stomach. | [3] |

| -Fibromyalgia-Symptoms- | Magnesium-Malate | 300-600-mg-Mg-+-1200-2400-mg-Malate | 15-patients-with-fibromyalgia | Significant-reduction-in-Tender-Point-Index-scores-after-8-weeks. | [19---28] |

| -Arterial-Stiffness- | Magnesium-Citrate | 450-mg/day | 164-healthy-overweight-individuals | No-significant-change-in-carotid-femoral-pulse-wave-velocity-after-24-weeks. | [43---46] |

| -Plasma-Magnesium- | Magnesium-Citrate | 450-mg/day | 164-healthy-overweight-individuals | Significant-increase-in-plasma-magnesium-compared-to-placebo. | [6] |

| -Anxiety-Symptoms- | Magnesium-Supplementation | Not-specified | Review-of-studies | Magnesium-supplementation-significantly-reduced-anxiety-symptoms. | [7] |

| -Sleep-Quality- | Magnesium-Supplementation | Not-specified | General-review | Magnesium-may-improve-sleep-quality-by-regulating-neurotransmitters. | [4] |

Experimental-Protocols

-Protocol-1--Assessment-of-Magnesium-Bioavailability-from-Magnesium-Citrate-and-Magnesium-Oxide-

-

-Objective- --To-compare-the-in-vivo-gastrointestinal-absorbability-of-magnesium-citrate-and-magnesium-oxide.

-

-Study-Design- --A-randomized--cross-over-study.

-

-Participants- --Healthy-volunteers.

-

-Intervention- --Oral-administration-of-a-single-25-mmol-dose-of-either-magnesium-citrate-or-magnesium-oxide.

-

-Outcome-Measures- --The-primary-outcome-was-the-increment-in-urinary-magnesium-excretion-over-a-4-hour-period-post-load.

-

-Results- --The-increment-in-urinary-magnesium-was-significantly-higher-following-the-magnesium-citrate-load-compared-to-the-magnesium-oxide-load--indicating-greater-bioavailability-of-magnesium-citrate--[7---8].

-Protocol-2--Efficacy-of-Magnesium-Malate-in-Fibromyalgia-Management-

-

-Objective- --To-evaluate-the-effect-of-magnesium-and-malic-acid-supplementation-on-fibromyalgia-symptoms.

-

-Study-Design- --An-open-label-trial.

-

-Participants- --15-patients-diagnosed-with-primary-fibromyalgia.

-

-Intervention- --Oral-supplementation-with-300-600-mg-of-magnesium-and-1200-2400-mg-of-malate-daily-for-8-weeks.

-

-Outcome-Measures- --The-primary-outcome-was-the-change-in-the-Tender-Point-Index--TPI--scores---Subjective-improvement-in-myalgia-was-also-assessed.

-

-Results- --A-significant-reduction-in-TPI-scores-was-observed-after-4-and-8-weeks-of-treatment---Subjective-improvement-in-muscle-pain-was-reported-within-48-hours-of-starting-supplementation--[19---28].

Mandatory-Visualization

Caption: Magnesium's role as a cofactor in glycolysis and the Krebs cycle.

References

- 1. Magnesium | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 2. ethical-nutrition.com [ethical-nutrition.com]

- 3. coreprescribingsolutions.co.uk [coreprescribingsolutions.co.uk]

- 4. Does Magnesium Glycinate Really Help You Sleep Better? [webmd.com]

- 5. Magnesium Citrate Softgels Pharmacokinetic PK Study | NOW Foods [nowfoods.com]

- 6. ahajournals.org [ahajournals.org]

- 7. Willner Chemists | The Benefits of Magnesium Glycinate for Stress and Sleep [willner.com]

A Technical Guide to the Role of TRPM6 and TRPM7 in Cellular Magnesium Homeostasis

Audience: Researchers, scientists, and drug development professionals.

Abstract: Magnesium is a crucial divalent cation essential for a myriad of physiological processes, from enzymatic reactions to nucleic acid stability. Its cellular and systemic concentrations are exquisitely controlled by a network of transporters. Central to this regulation are the Transient Receptor Potential Melastatin 6 (TRPM6) and TRPM7 channel-kinases. These unique bifunctional proteins act as the primary conduits for magnesium influx into cells and are fundamental for maintaining magnesium homeostasis. This technical guide provides an in-depth review of the molecular characteristics, physiological roles, regulatory mechanisms, and interplay of TRPM6 and TRPM7. It summarizes key quantitative data, details common experimental protocols for their study, and visualizes the complex signaling pathways in which they participate. Understanding the intricate functions of these "chanzymes" is critical for developing therapeutic strategies for magnesium-related disorders and other associated pathologies.

Core Concepts: The TRPM6 and TRPM7 Channel-Kinases

TRPM6 and TRPM7 are unique members of the Transient Receptor Potential (TRP) superfamily of ion channels. They are distinguished by a remarkable molecular architecture: a six-transmembrane segment ion channel fused to a C-terminal alpha-kinase domain.[1] This fusion of channel and enzyme functionalities, termed a "chanzyme," allows them to not only transport cations but also participate directly in intracellular signaling cascades.[1]

-

TRPM7: Ubiquitously expressed throughout the body, TRPM7 is considered a cornerstone of cellular magnesium homeostasis.[2] Genetic deletion of TRPM7 in cell lines leads to profound intracellular magnesium deficiency and subsequent growth arrest, highlighting its indispensable role.[1]

-

TRPM6: In contrast, TRPM6 expression is more restricted, with the highest levels found in the apical membrane of epithelial cells in the distal convoluted tubule of the kidney and the colon.[3] Its critical role in systemic magnesium balance is underscored by the fact that loss-of-function mutations in the TRPM6 gene cause the rare autosomal recessive disorder, Hypomagnesemia with Secondary Hypocalcemia (HSH).[4][5] This condition is characterized by severe magnesium deficiency due to impaired intestinal absorption and renal wasting of magnesium.[4][6]

Both channels are permeable to a variety of divalent cations, including Ca²⁺ and Zn²⁺, but they are considered the principal physiological entry pathway for Mg²⁺.[2][7] Their activity is tightly regulated by intracellular levels of Mg²⁺ and magnesium-ATP complexes, forming a negative feedback loop that prevents cellular magnesium overload.[2][8]

Quantitative Data Summary

The biophysical and functional properties of TRPM6 and TRPM7 channels have been characterized through various electrophysiological studies. The channels can form homomeric (TRPM6 or TRPM7) and heteromeric (TRPM6/7) complexes, each with distinct characteristics.

Table 1: Single-Channel Conductance

| Channel Complex | Single-Channel Conductance (pS) | Experimental Conditions |

| TRPM6 (Homomer) | 83.6 ± 1.7 | Outside-out patch clamp, divalent-free (DVF) solution |

| TRPM7 (Homomer) | 40.1 ± 1.0 | Outside-out patch clamp, divalent-free (DVF) solution |

| TRPM6/7 (Heteromer) | 56.6 ± 3.7 | Outside-out patch clamp, divalent-free (DVF) solution |

Data sourced from Li, M. et al. (2006).[9]

Table 2: Relative Divalent Cation Current Ratios (IX²⁺ / ICa²⁺)

Due to the complex permeation properties of TRPM6/7 channels, where ions do not move independently, traditional permeability ratios derived from reversal potentials are considered inadequate.[1][5] Instead, the relative permeability is often compared by measuring the ratio of inward current amplitudes at a set negative potential (e.g., -120 mV) in solutions containing different divalent cations.

| Divalent Cation (30 mM) | TRPM6 (Homomer) | TRPM7 (Homomer) | TRPM6/7 (Heteromer) |

| Mg²⁺ | 1.30 ± 0.15 | 1.10 ± 0.20 | 1.25 ± 0.18 |

| Ba²⁺ | 1.35 ± 0.21 | 1.50 ± 0.31 | 1.40 ± 0.25 |

| Mn²⁺ | 1.05 ± 0.11 | 1.80 ± 0.40 | 1.50 ± 0.32 |

| Ni²⁺ | 0.52 ± 0.05 | 2.30 ± 0.70 | 1.60 ± 0.35 |

| Ca²⁺ (Reference) | 1.00 | 1.00 | 1.00 |

Data adapted from Li, M. et al. (2006).[10] Note: TRPM6 shows significantly lower permeability to Ni²⁺ compared to TRPM7, a key distinguishing feature.

Table 3: Inhibition by Intracellular Divalent Cations

| Channel | Inhibitor | IC₅₀ (µM) | Experimental Conditions |

| TRPM6 | Intracellular free Ca²⁺ | 5.4 ± 0.3 | Block of monovalent inward currents at -120 mV |

| TRPM6 | Intracellular free Mg²⁺ | 3.4 ± 0.4 | Block of monovalent inward currents at -120 mV |

| TRPM7 | Intracellular free Ca²⁺ | 4.1 ± 0.2 | Block of monovalent inward currents at -120 mV |

| TRPM7 | Intracellular free Mg²⁺ | 3.6 ± 0.4 | Block of monovalent inward currents at -120 mV |

Data sourced from Li, M. et al. (2006, 2007).[4][10]

Signaling Pathways and Regulation

The activity and expression of TRPM6 and TRPM7 are governed by complex signaling networks, involving hormonal regulation, protein-protein interactions, and the intrinsic kinase activity of the channels themselves.

Regulation of TRPM6 by Epidermal Growth Factor (EGF)

In the distal convoluted tubule of the kidney, EGF acts as a key magnesiotropic hormone.[11] Binding of EGF to its receptor (EGFR) on the basolateral membrane initiates a signaling cascade that specifically increases TRPM6 activity at the apical membrane, thereby enhancing renal magnesium reabsorption.[6][11] This pathway involves Src family kinases and the small GTPase Rac1, which promote the trafficking and insertion of TRPM6-containing vesicles into the plasma membrane.[11][12]

Caption: EGF signaling pathway regulating TRPM6 activity and trafficking.

TRPM7 Kinase and Downstream Signaling

The kinase domain of TRPM7 is an active enzyme that phosphorylates various downstream substrates, integrating ion transport with cellular processes like cell adhesion, migration, and proliferation.[2] The kinase can autophosphorylate and also cross-phosphorylates TRPM6.[9] Key substrates identified include Annexin A1 (implicated in vesicle fusion), the heavy chain of myosin II (regulating actomyosin contractility), and components of major signaling pathways like PLCγ2 and SMAD2.[2][13]

Caption: TRPM7 kinase downstream signaling and key substrates.

Key Experimental Protocols

Studying the function of TRPM6 and TRPM7 requires a combination of electrophysiological, molecular, and biochemical techniques.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This technique is the gold standard for characterizing the ion channel properties of TRPM6 and TRPM7.

Objective: To record macroscopic currents flowing through TRPM6/7 channels expressed in a heterologous system (e.g., HEK293 cells).

Methodology:

-

Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with plasmids encoding human TRPM6, TRPM7, or both. A fluorescent reporter (e.g., GFP) is often co-transfected to identify successfully transfected cells.

-

Solutions:

-

Extracellular (Bath) Solution (in mM): 150 NaCl, 10 HEPES, 2 CaCl₂, 1 MgCl₂, 10 Glucose. Adjusted to pH 7.4 with NaOH.

-

Intracellular (Pipette) Solution (in mM): 115 K-Gluconate, 4 NaCl, 40 HEPES, 5 EGTA, 2 ATP-Mg, 0.3 GTP-Na. Adjusted to pH 7.2 with KOH. The absence of free Mg²⁺ in the pipette solution is critical for activating TRPM7 currents.

-

-

Recording:

-

Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with the intracellular solution.

-

Establish a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Apply a voltage-ramp protocol, typically from -100 mV to +100 mV over 200-500 ms, to elicit the characteristic outwardly rectifying currents of TRPM6/7.

-

-

Data Analysis: Measure current amplitudes at positive (e.g., +80 mV) and negative (e.g., -80 mV) potentials. Analyze the current-voltage (I-V) relationship to assess rectification and reversal potential.

Caption: Workflow for whole-cell patch-clamp recording of TRPM6/7.

Protocol 2: Co-Immunoprecipitation (Co-IP) of TRPM6 and TRPM7

This method is used to verify the physical interaction between TRPM6 and TRPM7 proteins to form heteromeric channels.

Objective: To pull down TRPM6 from a cell lysate and detect the presence of co-precipitated TRPM7.

Methodology:

-

Cell Lysis: Lyse cells co-expressing tagged versions of TRPM6 (e.g., FLAG-tag) and TRPM7 (e.g., HA-tag) in a gentle, non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease inhibitors.

-

Pre-clearing: Incubate the lysate with protein A/G beads to remove proteins that non-specifically bind to the beads.

-

Immunoprecipitation: Incubate the pre-cleared lysate with an antibody targeting the tag on TRPM6 (e.g., anti-FLAG antibody) overnight at 4°C.

-

Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture to capture the antibody-protein complexes.

-

Washing: Pellet the beads and wash them several times with Co-IP buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Detection: Analyze the eluted proteins by Western blotting using antibodies against both the TRPM6 tag (anti-FLAG) and the TRPM7 tag (anti-HA). A band for TRPM7 in the TRPM6 pull-down lane confirms the interaction.

Protocol 3: In Vitro Kinase Assay for TRPM7

This assay measures the enzymatic activity of the TRPM7 kinase domain.

Objective: To determine if a purified TRPM7 kinase domain can phosphorylate a generic substrate.

Methodology:

-

Protein Purification: Express and purify the C-terminal kinase domain of TRPM7 from E. coli or a baculovirus system.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM β-mercaptoethanol).

-

Kinase Reaction:

-

In a microfuge tube, combine the reaction buffer, the purified TRPM7 kinase, and a substrate such as Myelin Basic Protein (MBP, ~20 µM).

-

Initiate the reaction by adding ATP mix containing [γ-³³P]-ATP (~10 µM).

-

Incubate at 30°C for 20-30 minutes.

-

-

Termination and Detection:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Dry the gel and expose it to a phosphor screen or X-ray film. A radioactive band at the molecular weight of MBP indicates successful phosphorylation by the TRPM7 kinase.

-

Conclusion and Future Directions

TRPM6 and TRPM7 are fundamental players in cellular and systemic magnesium homeostasis. Their unique channel-kinase structure positions them at a critical nexus of ion transport and intracellular signaling. While significant progress has been made in understanding their biophysical properties and physiological roles, many questions remain. Future research will likely focus on identifying novel regulatory proteins and pathways, understanding the precise stoichiometry and function of native TRPM6/7 channel complexes in different tissues, and elucidating the full range of substrates for their kinase domains. From a drug development perspective, the distinct properties of TRPM6, TRPM7, and TRPM6/7 complexes offer tantalizing possibilities for designing specific modulators to treat magnesium-related disorders, certain cancers where TRPM7 is implicated in proliferation, and other associated diseases. A deeper understanding of these chanzymes is paramount to unlocking their therapeutic potential.

References

- 1. Molecular Determinants of Mg2+ and Ca2+ Permeability and pH Sensitivity in TRPM6 and TRPM7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reactionbiology.com [reactionbiology.com]

- 3. Quantitative Proteomics of Clinically Relevant Drug-Metabolizing Enzymes and Drug Transporters and Their Intercorrelations in the Human Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The molecular appearance of native TRPM7 channel complexes identified by high-resolution proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]

- 6. EGF increases TRPM6 activity and surface expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mass spectrometric analysis of TRPM6 and TRPM7 from small intestine of omeprazole-induced hypomagnesemic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Structural mechanism of TRPM7 channel regulation by intracellular magnesium - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of the phosphorylation sites on intact TRPM7 channels from mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functional Characterization of Homo- and Heteromeric Channel Kinases TRPM6 and TRPM7 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. S-EPMC5318989 - Mass Spectrometric Analysis of TRPM6 and TRPM7 Phosphorylation Reveals Regulatory Mechanisms of the Channel-Kinases. - OmicsDI [omicsdi.org]

- 12. The TRPM6/EGF Pathway Is Downregulated in a Rat Model of Cisplatin Nephrotoxicity | PLOS One [journals.plos.org]

- 13. The Channel-Kinase TRPM7 as Novel Regulator of Immune System Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Fundamental Properties of Trimagnesium Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental research concerning trimagnesium citrate, a widely utilized magnesium salt in pharmaceutical and nutraceutical applications. This document delves into the core chemical and physical properties, synthesis methodologies, and bioavailability of trimagnesium citrate. Detailed experimental protocols for its characterization are provided, alongside an exploration of the key signaling pathways influenced by magnesium. All quantitative data is presented in structured tables for comparative analysis, and complex biological and experimental processes are illustrated with diagrams generated using Graphviz (DOT language).

Chemical and Physical Properties

Trimagnesium citrate, also known as trimagnesium dicitrate, is a magnesium salt of citric acid with the chemical formula C₁₂H₁₀Mg₃O₁₄.[1] It is a white, odorless powder.[2] Trimagnesium citrate is commercially available in both anhydrous and nonahydrate forms.[2] The anhydrous form has a higher magnesium content of approximately 15-16.2%, while the nonahydrate form contains about 12% elemental magnesium.[1][2][3]

Table 1: Chemical and Physical Properties of Trimagnesium Citrate

| Property | Value | References |

| Chemical Formula | C₁₂H₁₀Mg₃O₁₄ | [1] |

| Molar Mass | 451.113 g/mol | [1] |

| Appearance | White to off-white powder | [2] |

| Odor | Odorless | [2] |

| Magnesium Content (Anhydrous) | ~15-16.2% | [1][2][3] |

| Magnesium Content (Nonahydrate) | ~12% | [1][2] |

Solubility

The solubility of trimagnesium citrate is a critical factor influencing its bioavailability. The anhydrous form is more soluble in water than the hydrated forms.[2] Specifically, the anhydrous salt has a solubility of approximately 10g or more in 100g of water at 25°C, whereas the hydrated form has a much lower solubility of 2g or less under the same conditions.[1][4] Trimagnesium citrate is also freely soluble in dilute acids and practically insoluble in ethanol.[2] One study demonstrated that magnesium citrate has a high solubility (55%) even in water and is substantially more soluble than magnesium oxide in various acidic conditions simulating gastric environments.[5]

Table 2: Solubility of Trimagnesium Citrate Forms

| Form | Solubility in Water (25°C) | References |

| Anhydrous | ≥ 10 g / 100 g | [1][4] |

| Hydrated (Nonahydrate) | ≤ 2 g / 100 g | [1] |

Synthesis of Trimagnesium Citrate

The synthesis of trimagnesium citrate generally involves the neutralization of citric acid with a high-purity magnesium source, followed by precipitation and dehydration.[2] Common magnesium sources include magnesium carbonate, magnesium oxide, or magnesium hydroxide.[6]

Experimental Protocol: Laboratory-Scale Synthesis

A general laboratory procedure for the synthesis of trimagnesium citrate is as follows:

-

Preparation of Citric Acid Solution: Dissolve a calculated amount of citric acid in purified water with stirring. The solution can be heated to facilitate dissolution.

-

Neutralization: Gradually add a stoichiometric amount of a magnesium source (e.g., magnesium oxide or magnesium carbonate) to the citric acid solution while maintaining continuous stirring. The reaction is typically carried out at an elevated temperature (e.g., 70°C).

-

Reaction Completion and pH Adjustment: Continue the reaction until the magnesium source is completely dissolved and the pH of the solution is in the range of 5.0 to 9.0.[7]

-

Precipitation and Crystallization: Heat the resulting trimagnesium citrate solution to 90°C or higher to induce the precipitation of anhydrous trimagnesium citrate crystals.[4]

-

Isolation and Washing: The precipitated crystals are then isolated by filtration and washed with hot deionized water to remove any unreacted starting materials or soluble impurities.

-

Drying: The washed crystals are dried in an oven at a temperature range of 160-190°C under atmospheric or reduced pressure to obtain the anhydrous form.[4]

Bioavailability and Pharmacokinetics

Trimagnesium citrate is recognized for its superior bioavailability compared to inorganic magnesium salts like magnesium oxide.[2][8] This enhanced absorption is largely attributed to its higher solubility in the gastrointestinal tract.

In Vitro Bioavailability Assessment

The Caco-2 cell model is a widely used in vitro method to predict the intestinal absorption of nutrients.[9] This model utilizes a human colon adenocarcinoma cell line that differentiates to form a monolayer of polarized enterocytes, mimicking the intestinal barrier.

-

Cell Culture: Caco-2 cells are seeded on permeable supports in a bicameral chamber system and cultured until they form a confluent and differentiated monolayer.

-

Sample Preparation: A solution of trimagnesium citrate is prepared in a transport buffer.

-

Transport Study: The trimagnesium citrate solution is added to the apical (upper) chamber, and the basolateral (lower) chamber is filled with fresh transport buffer.

-

Sampling: At predetermined time intervals, samples are collected from the basolateral chamber to determine the amount of magnesium that has permeated the cell monolayer.

-

Quantification: The magnesium concentration in the collected samples is quantified using analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[10]

In Vivo Bioavailability Assessment

Animal models, particularly rats, are frequently used to assess the in vivo bioavailability of magnesium supplements.

-

Animal Model: Male Wistar rats are typically used for these studies.

-

Dietary Acclimation: The rats are fed a magnesium-deficient diet for a specified period to deplete their magnesium stores, which enhances the sensitivity of the bioavailability measurement.

-

Supplementation: The rats are then divided into groups and receive a diet supplemented with different magnesium compounds, including trimagnesium citrate, at a specific concentration.

-

Sample Collection: Urine and feces are collected over a defined period to assess magnesium excretion. Blood samples may also be collected to measure serum magnesium levels.

-

Magnesium Quantification: The magnesium content in the collected biological samples is determined using AAS or ICP-MS.[11]

Table 3: Comparative Bioavailability of Magnesium Salts

| Magnesium Salt | Relative Bioavailability | Key Findings | References |

| Trimagnesium Citrate | High | Significantly more soluble and bioavailable than magnesium oxide.[5] Leads to a greater increase in urinary magnesium excretion and serum magnesium concentration compared to magnesium oxide.[12] | [5][12] |

| Magnesium Oxide | Low | Virtually insoluble in water and has low solubility in simulated gastric acid.[5] | [5] |

| Magnesium Amino Acid Chelate | Moderate to High | Shows greater absorption than magnesium oxide.[12] | [12] |

Analytical Methods for Characterization

Solubility and Dissolution Testing

-

Preparation: An excess amount of trimagnesium citrate powder is added to a flask containing a known volume of a specific solvent (e.g., purified water, buffer at a specific pH).

-

Equilibration: The flask is sealed and agitated in a temperature-controlled environment for a sufficient period to reach equilibrium.

-

Sample Processing: The resulting suspension is centrifuged or filtered to separate the undissolved solid.

-

Quantification: The concentration of dissolved magnesium in the clear supernatant or filtrate is determined using a suitable analytical method like AAS or ICP-MS.

-

Apparatus Setup: A USP-compliant dissolution apparatus with paddles is used. The dissolution vessels are filled with a specified volume of dissolution medium (e.g., 0.1 N HCl) and maintained at 37 ± 0.5°C.

-

Procedure: A single tablet of the magnesium supplement is placed in each vessel, and the paddles are rotated at a specified speed.

-

Sampling: Aliquots of the dissolution medium are withdrawn at predetermined time points.

-

Analysis: The samples are filtered, and the concentration of dissolved magnesium is quantified.

Quantification of Magnesium in Biological Samples

-

Sample Preparation: Serum or urine samples are diluted with a suitable diluent, often containing a small amount of acid (e.g., nitric acid) and an internal standard.[13]

-

Instrumentation: An Inductively Coupled Plasma-Mass Spectrometer is calibrated using a series of magnesium standards of known concentrations.

-

Analysis: The prepared samples are introduced into the ICP-MS, where the magnesium is atomized and ionized. The instrument measures the abundance of magnesium isotopes to determine the concentration in the original sample.[14]

Structural Analysis

-

Sample Preparation: A fine powder of trimagnesium citrate is packed into a sample holder.

-

Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected at various angles (2θ).

-

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared to reference patterns in a database to confirm the crystalline phase and identify the specific form (e.g., anhydrous or nonahydrate).[[“]]

Signaling Pathways

Magnesium is a critical cofactor in numerous enzymatic reactions and plays a significant role in various cellular signaling pathways.

Magnesium and mTOR Signaling

The mammalian target of rapamycin (mTOR) is a key kinase that regulates cell growth, proliferation, and protein synthesis. Magnesium is essential for mTOR activation.[16] Intracellular magnesium forms a complex with ATP (Mg-ATP²⁻), which is the substrate for the kinase activity of mTOR.[17][18] This activation leads to the phosphorylation of downstream targets like p70S6K and 4E-BP1, ultimately promoting protein synthesis and myogenic differentiation.[17][18]

TRPM7 and Magnesium Homeostasis

The Transient Receptor Potential Melastatin 7 (TRPM7) is a unique protein that functions as both an ion channel and a kinase (chanzyme).[19] It is a key regulator of cellular magnesium homeostasis, acting as a primary influx pathway for magnesium into the cell.[19] The channel activity of TRPM7 is itself regulated by intracellular magnesium levels, creating a feedback loop to maintain magnesium balance. The kinase domain of TRPM7 can phosphorylate various downstream targets, influencing a wide range of cellular processes.[19]

Conclusion

Trimagnesium citrate is a highly bioavailable form of magnesium with well-defined chemical and physical properties. Its synthesis is straightforward, and various analytical methods are available for its comprehensive characterization. The superior solubility of trimagnesium citrate contributes to its enhanced absorption compared to other magnesium salts. Understanding the fundamental properties and the associated signaling pathways of magnesium is crucial for the development of effective magnesium-based therapies and supplements. This guide provides a foundational resource for professionals in the fields of research, science, and drug development to further explore and utilize the therapeutic potential of trimagnesium citrate.

References

- 1. Magnesium citrate (3:2) - Wikipedia [en.wikipedia.org]

- 2. Trimagnesium Citrate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]

- 3. lohmann-minerals.com [lohmann-minerals.com]

- 4. JPH0873399A - Anhydrous trimagnesium citrate and its production - Google Patents [patents.google.com]

- 5. Magnesium bioavailability from magnesium citrate and magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pharmacopeia.cn [pharmacopeia.cn]

- 7. Predicting and Testing Bioavailability of Magnesium Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Application of in vitro bioaccessibility and bioavailability methods for calcium, carotenoids, folate, iron, magnesium, polyphenols, zinc, and vitamins B6, B12, D, and E [frontiersin.org]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Chronic Organic Magnesium Supplementation Enhances Tissue-Specific Bioavailability and Functional Capacity in Rats: A Focus on Brain, Muscle, and Vascular Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mg citrate found more bioavailable than other Mg preparations in a randomised, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of Serum Sodium and Magnesium by Inductively Coupled Plasma Mass Spectrometry with Aluminum as Internal Standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Measurement of Magnesium, Zinc, and Copper in Human Serum by Using Isotope Dilution Inductively Coupled Plasma Mass Spectrometry (ID ICP-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Application of X-Ray Powder Diffraction for Analysis of Selected Dietary Supplements Containing Magnesium and Calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. consensus.app [consensus.app]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. A critical role of TRPM channel-kinase for human magnesium transport - PMC [pmc.ncbi.nlm.nih.gov]

Trimagnesium Dicitrate: An In-depth Technical Guide on Aqueous Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aqueous solubility and stability of trimagnesium dicitrate, a compound commonly referred to as Trimag. This document synthesizes available data to offer a core understanding for its application in research and pharmaceutical development.

Introduction

Trimagnesium dicitrate (C₁₂H₁₀Mg₃O₁₄), a magnesium salt of citric acid, is a widely used source of magnesium in dietary supplements and pharmaceutical formulations. Its physicochemical properties, particularly its solubility and stability in aqueous solutions, are critical factors influencing its bioavailability, formulation development, and shelf-life. This guide delves into these characteristics, providing quantitative data where available and outlining experimental protocols for its analysis.

Aqueous Solubility of Trimagnesium Dicitrate

The aqueous solubility of trimagnesium dicitrate is significantly influenced by its hydration state, the temperature, and the pH of the solution. A clear distinction must be made between the anhydrous and hydrated forms of the salt.

Key Findings:

-

Anhydrous Trimagnesium Dicitrate: Exhibits substantially higher solubility in water compared to its hydrated counterparts.[1][2][3][4]

-

Hydrated Trimagnesium Dicitrate: Exists in various hydrated forms, including a nonahydrate, and generally shows low water solubility.[1][5][6]

-

Effect of pH: The solubility of trimagnesium dicitrate increases in acidic conditions.[7][8] This is attributed to the protonation of the citrate ion, which shifts the equilibrium towards dissolution. In alkaline conditions, particularly above pH 9.5, the formation of less soluble magnesium hydroxide can occur.

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of trimagnesium dicitrate in water. It is important to note the variability in reported values, which may be due to differences in experimental methods and the specific form of the material tested.

Table 1: Solubility of Anhydrous Trimagnesium Dicitrate in Water

| Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |

| 25 | ≥ 10 | [1][3] |

| 20 | > 10 (for some forms) | [9] |

| 20 | 1 - 10 (for other forms) | [9] |

Table 2: Solubility of Hydrated Trimagnesium Dicitrate in Water

| Hydration State | Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |

| Hydrated (general) | 25 | ≤ 2 | [1] |

| Nonahydrate | Not specified | Sparingly soluble | [5][6] |

Factors Influencing Solubility

The workflow for assessing and understanding the solubility of trimagnesium dicitrate is depicted below.

Stability of Trimagnesium Dicitrate in Aqueous Solutions

The stability of trimagnesium dicitrate is crucial for the shelf-life and efficacy of its aqueous formulations. The anhydrous form is noted for its stability in the solid state due to its low moisture content, though it is hygroscopic.[2]

Degradation Pathways

Detailed studies on the specific chemical degradation pathways and kinetics of trimagnesium dicitrate in aqueous solutions under various stress conditions (e.g., heat, light, oxidation) are not extensively available in public literature. However, general principles of chemical degradation can be applied. The citrate moiety itself is relatively stable. A study on sodium citrate under forced degradation conditions (thermal, acid/base hydrolysis, and oxidation) showed no significant degradation.

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.

Microbial Stability

Aqueous solutions of trimagnesium dicitrate, particularly those with a neutral pH, can be susceptible to microbial growth. A recall of a magnesium citrate oral solution due to microbial contamination underscores the necessity of appropriate preservation strategies in liquid formulations.[10]

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

The equilibrium solubility of trimagnesium dicitrate can be determined using the shake-flask method, which is a widely accepted standard procedure.

Objective: To determine the concentration of a saturated solution of trimagnesium dicitrate in water at a specific temperature.

Materials:

-

Trimagnesium dicitrate (specify anhydrous or hydrated form)

-

Purified water (or buffer of desired pH)

-

Conical flasks with stoppers

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Validated analytical method for quantification of magnesium (e.g., EDTA titration, AAS, ICP-OES) or citrate (e.g., HPLC, Ion Chromatography)

Procedure:

-

Add an excess amount of trimagnesium dicitrate to a conical flask containing a known volume of purified water or buffer. The presence of undissolved solid is essential to ensure saturation.

-

Seal the flasks and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25°C or 37°C).

-

Agitate the flasks for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time to reach equilibrium should be established experimentally.

-

After equilibration, allow the flasks to stand at the same temperature to let the undissolved solids settle.

-

Carefully withdraw a sample from the clear supernatant. To ensure no solid particles are transferred, centrifugation of the sample is recommended.

-

Dilute the supernatant appropriately and analyze the concentration of dissolved trimagnesium dicitrate using a validated analytical method.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

Stability-Indicating Analytical Method

A stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method is a common approach.

Objective: To develop and validate an analytical method that can separate and quantify trimagnesium dicitrate from its potential degradation products.

Typical HPLC Method Parameters for Citrate:

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., phosphate buffer and methanol). The pH of the mobile phase is a critical parameter for achieving good peak shape and retention for citric acid.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at a low wavelength (e.g., 210 nm), as citrate has a weak chromophore.

-

Column Temperature: Controlled at a constant temperature (e.g., 30°C).

Validation (as per ICH guidelines): The method must be validated for specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. Specificity is demonstrated through forced degradation studies, showing that the main peak is free from interference from degradation products, excipients, and placebo components.

Conclusion

The aqueous solubility and stability of trimagnesium dicitrate are complex properties that are highly dependent on the material's physical form (anhydrous vs. hydrated) and the solution's conditions (pH and temperature). The anhydrous form offers significantly higher solubility, making it a preferred choice for formulations where rapid dissolution is desired. While the citrate moiety is chemically robust, the stability of trimagnesium dicitrate in aqueous solutions, particularly concerning microbial growth, must be carefully considered during formulation development. The experimental protocols outlined in this guide provide a framework for researchers to quantitatively assess the solubility and stability of trimagnesium dicitrate for their specific applications. Further research to establish comprehensive pH-solubility and temperature-solubility profiles, as well as detailed degradation kinetics, would be highly valuable to the scientific and pharmaceutical communities.

References

- 1. Magnesium citrate (3:2) - Wikipedia [en.wikipedia.org]

- 2. Trimagnesium Citrate | Mineral Salts | MINERALS & SOLUTIONS [jungbunzlauer.com]

- 3. JPH0873399A - Anhydrous trimagnesium citrate and its production - Google Patents [patents.google.com]

- 4. img8.21food.cn [img8.21food.cn]

- 5. TRI-MAGNESIUM DICITRATE NONAHYDRATE | 153531-96-5 [chemicalbook.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. Magnesium bioavailability from magnesium citrate and magnesium oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. lohmann-minerals.com [lohmann-minerals.com]

- 10. VI-Jon, LLC Expands Voluntary Worldwide Recall of All Flavors and Lots within Expiry of Magnesium Citrate Saline Laxative Oral Solution Due to Microbial Contamination | FDA [fda.gov]

An In-depth Technical Guide to the Spectroscopic Analysis and Mechanism of Action of Trimag

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of "Trimag," a term commonly associated with magnesium-based supplements, including trimagnesium dicitrate and formulations containing multiple magnesium salts. The focus is on the spectroscopic analysis for quantitative assessment and the current understanding of its mechanism of action, particularly relevant for professionals in research and drug development.

Composition of Commercial this compound Formulations

"this compound" is not a single chemical entity but rather a designation for products that can vary in their magnesium composition. These formulations are designed to deliver magnesium for physiological benefits. A summary of representative compositions found in commercial products is presented in Table 1.

| Product Name | Magnesium Salt(s) | Other Active Ingredients | Dosage per Capsule/Serving |

| THE REAL THING TRI-MAG CAPSULES | Magnesium (bis)glycinate, Magnesium citrate, Magnesium malate | Vitamin D3 | 287 mg of each magnesium salt, 11.25 µg Vitamin D3[1][2] |

| Tri-Mag B6™ | Magnesium carbonate, Magnesium lactate, Magnesium malate | Vitamin B6 | 130 mg total Magnesium, 1.4 mg Vitamin B6[3] |

| This compound Supreme™ | Magnesium orotate, Magnesium glycerophosphate | - | 300 mg elemental magnesium per serving[4][5] |

| This compound Ultra | Magnesium glycinate, Magnesium malate, Magnesium taurate | Taurine, Vitamin B6 | 400mg Taurine[6] |

Table 1: Quantitative Composition of Representative "this compound" Formulations. This table summarizes the varied compositions of commercially available supplements marketed under names similar to "this compound," highlighting the different magnesium salts and additional active ingredients used.

Spectroscopic Analysis of Magnesium Content

Accurate quantification of magnesium is critical for quality control and dosage verification in drug development and manufacturing. Atomic Absorption Spectrometry (AAS) is a robust and widely used spectroscopic method for the determination of magnesium concentration in various samples, including pharmaceutical formulations.

This protocol outlines the procedure for quantifying magnesium in a "this compound" formulation.

2.1. Principle

In atomic absorption spectrometry, a sample is atomized, and the amount of light absorbed by the ground-state atoms of the element of interest (magnesium) at a specific wavelength is measured. The absorbance is directly proportional to the concentration of the element in the sample. Lanthanum chloride is added as a releasing agent to overcome potential interferences from anions like phosphate and sulfate.[7]

2.2. Instrumentation and Reagents

-

Atomic Absorption Spectrometer with a magnesium hollow cathode lamp

-

Air-acetylene flame

-

Volumetric flasks, pipettes, and other standard laboratory glassware

-

Milli-Q water or equivalent high-purity water

-

Hydrochloric acid (HCl), 1 N

-

Lanthanum chloride (LaCl₃) solution (e.g., 4 g in 100 mL Milli-Q water)[8]

-

Magnesium standard stock solution (1000 µg/mL), NIST traceable[8]

2.3. Preparation of Standard Solutions

-

Working Stock Solution (e.g., 25 µg/mL): Dilute the 1000 µg/mL Magnesium standard stock solution with Milli-Q water and a small amount of 1 N HCl. For instance, transfer 0.5 mL of the stock solution into a 20 mL volumetric flask, add 4 mL of 1 N HCl, and make up the volume with Milli-Q water.[8]

-

Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.2, 0.3, 0.4, 0.5 µg/mL) by appropriate dilutions of the working stock solution in volumetric flasks. Add 1 mL of the Lanthanum Chloride solution to each flask before diluting to the final volume with Milli-Q water.[8]

2.4. Sample Preparation

-

Accurately weigh a portion of the "this compound" sample (e.g., 100 mg).

-

Transfer the sample to a 100 mL volumetric flask.

-

Add 20 mL of 1 N HCl and dilute to volume with Milli-Q water. This is the sample stock solution.

-

Allow the solution to stand for 30 minutes to ensure complete dissolution.

-

Perform a further dilution of the sample stock solution to bring the magnesium concentration within the linear range of the calibration curve. For example, transfer 0.25 mL of the stock solution to a 25 mL volumetric flask.

-

Add 1 mL of the Lanthanum Chloride solution and dilute to the final volume with Milli-Q water.

2.5. Instrumental Analysis

-

Set up the Atomic Absorption Spectrometer according to the manufacturer's instructions for magnesium analysis (typically at a wavelength of 285.2 nm).

-

Aspirate the blank solution (Milli-Q water with LaCl₃) to zero the instrument.

-

Aspirate the calibration standards in order of increasing concentration and record the absorbance values.

-

Plot a calibration curve of absorbance versus concentration.

-

Aspirate the prepared sample solution and record its absorbance.

-

Determine the concentration of magnesium in the sample solution from the calibration curve.

-

Calculate the magnesium content in the original "this compound" sample, taking into account the dilutions.

2.6. Workflow Diagram

Caption: Workflow for the quantitative analysis of magnesium in a "this compound" sample using AAS.

Mechanism of Action of Trimagnesium Dicitrate

Trimagnesium dicitrate, a common form of magnesium in these supplements, primarily functions as an osmotic laxative.[9][10] Its mechanism of action is largely physical, but it may also involve the stimulation of certain signaling pathways.

The primary mechanism is driven by the high osmolality of the magnesium citrate solution in the gastrointestinal tract. This osmotic gradient draws a significant amount of water into the colonic lumen, increasing the volume of stool, softening it, and stimulating peristalsis, which leads to bowel evacuation.[9][10]

Additionally, magnesium ions may have a more direct effect on the gut mucosa. It has been proposed that magnesium can stimulate the activity of nitric oxide (NO) synthase. The resulting increase in nitric oxide may then stimulate intestinal secretion through prostaglandin- and cyclic GMP-dependent mechanisms. Furthermore, magnesium ions might increase the biosynthesis of platelet-activating factor (PAF), a phospholipid that is a potent stimulator of colonic secretion and gastrointestinal motility.[9]

References

- 1. therealthing.co.za [therealthing.co.za]

- 2. therealthing.co.za [therealthing.co.za]

- 3. olimp-labs.pl [olimp-labs.pl]

- 4. cambiati.com [cambiati.com]

- 5. designsforhealth.ca [designsforhealth.ca]

- 6. en.nihsupp.com [en.nihsupp.com]

- 7. nemi.gov [nemi.gov]

- 8. Method, Development and Validation for the Estimation of Magnesium Content in Esomeprazole-magnesium by Atomic Absorption Spectrophotometer – Oriental Journal of Chemistry [orientjchem.org]

- 9. Trimagnesium dicitrate | C12H10Mg3O14 | CID 6099959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Trimagnesium dicitrate: Pharmacodynamics, Mechanism and Function,etc_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide on the Core Therapeutic Properties of Trimag Components

For Researchers, Scientists, and Drug Development Professionals

Abstract

"Trimag" is a term often associated with nutritional supplements containing a combination of three distinct magnesium salts: magnesium citrate, magnesium bisglycinate, and magnesium malate. This technical guide provides a comprehensive analysis of the therapeutic properties of these individual components, moving beyond the general understanding of magnesium supplementation. It is intended to serve as a resource for researchers and professionals in drug development by detailing the mechanisms of action, summarizing quantitative data from preclinical and clinical studies, and providing detailed experimental protocols. This guide also includes mandatory visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of the therapeutic potential of each magnesium salt.

Introduction to Magnesium and its Bioavailability

Magnesium is an essential mineral crucial for over 300 enzymatic reactions in the body, playing a vital role in energy production, muscle and nerve function, and the structural integrity of bones and teeth.[1] The therapeutic efficacy of magnesium supplementation is highly dependent on the bioavailability of the magnesium salt used. The three components focused on in this guide—citrate, bisglycinate, and malate—are organic salts known for their enhanced solubility and absorption compared to inorganic forms like magnesium oxide.[2][3]

Magnesium Citrate: A Focus on Gastrointestinal Health

Magnesium citrate is primarily recognized for its efficacy as a saline laxative, making it a valuable agent in managing constipation and for bowel preparation before medical procedures.[4]

Mechanism of Action